molecular formula C9H9N3 B11922848 8-Methylquinoxalin-6-amine

8-Methylquinoxalin-6-amine

Cat. No.: B11922848
M. Wt: 159.19 g/mol
InChI Key: RZHDPRJKURHDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methylquinoxalin-6-amine is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and material science. The structure of this compound consists of a quinoxaline ring with a methyl group at the 8th position and an amine group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylquinoxalin-6-amine typically involves the condensation of 1,2-diamines with α-dicarbonyl compounds. One common method is the reaction of 2-methyl-1,2-diaminobenzene with glyoxal under acidic conditions to form the quinoxaline ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry approaches to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

8-Methylquinoxalin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Methylquinoxalin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methylquinoxalin-6-amine involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity and inhibits essential enzymes. In anticancer applications, it induces apoptosis by interacting with DNA and inhibiting topoisomerase enzymes. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the quinoxaline ring .

Comparison with Similar Compounds

Similar Compounds

    8-Aminoquinoline: Similar structure but with an amino group at the 8th position instead of the 6th.

    6-Methoxyquinoline: Contains a methoxy group at the 6th position instead of an amino group.

    Quinoxaline: The parent compound without any substituents

Uniqueness

8-Methylquinoxalin-6-amine is unique due to the presence of both a methyl group and an amino group on the quinoxaline ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and enhances its potential as a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

8-methylquinoxalin-6-amine

InChI

InChI=1S/C9H9N3/c1-6-4-7(10)5-8-9(6)12-3-2-11-8/h2-5H,10H2,1H3

InChI Key

RZHDPRJKURHDFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=NC=CN=C12)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.